(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-20(17-13-18(30-23-17)14-4-2-1-3-5-14)24-8-10-25(11-9-24)21-22-16-7-6-15(26(28)29)12-19(16)31-21/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHAPAXVFHRXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through the reaction of 2-aminobenzenethiol with nitrobenzene under acidic conditions. The isoxazole intermediate is prepared via the cyclization of appropriate precursors such as hydroxylamine and β-keto esters.
The final step involves the coupling of the benzothiazole and isoxazole intermediates with piperazine under controlled conditions. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group in the benzothiazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Potential Pharmacological Applications
-
Anticancer Activity
- Compounds containing similar structural motifs have shown promise in anticancer research. The nitrobenzo[d]thiazole and isoxazole components are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that derivatives of this compound could be evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
-
Neuroprotective Effects
- The piperazine ring is often associated with neuroactive compounds. Research indicates that compounds with similar structures can provide neuroprotection through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. This compound may be explored for its potential in treating neurodegenerative diseases.
-
Antimicrobial Properties
- The thiazole and isoxazole moieties are recognized for their antimicrobial activities. Studies on related compounds indicate that they can inhibit bacterial and fungal growth. This compound could be investigated for its effectiveness against resistant strains of pathogens.
Synthesis and Mechanism of Action
The synthesis of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques, including:
- Formation of the piperazine derivative.
- Introduction of the nitrobenzo[d]thiazole group.
- Coupling with the phenylisoxazole moiety.
Understanding the mechanism of action is crucial for identifying how this compound interacts with specific biological targets. Computational modeling and structure-activity relationship studies can aid in predicting its pharmacodynamics.
Case Studies and Research Findings
Research on related compounds provides insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation by preventing the synthesis of prostaglandins . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Nitro vs. Ethoxy/Electron-Donating Groups
- Target Compound : The 6-nitro group on benzothiazole introduces strong electron-withdrawing effects, which may reduce electron density on the aromatic system and influence binding interactions or stability.
- Compound 941869-25-6 (): Replaces the nitro group with a 6-ethoxy substituent, an electron-donating group. This substitution could improve solubility but reduce electrophilicity compared to the nitro analog .
- Compound 20 (): Features a 3-methoxy-4-(pyrimidin-5-yl)benzoyl group, combining both electron-donating (methoxy) and aromatic (pyrimidinyl) substituents. The pyrimidine ring may enable π-π stacking interactions absent in the target compound .
Crystallographic and Conformational Comparisons
- highlights isostructural thiazole derivatives with chlorophenyl and fluorophenyl groups. These compounds adopt planar conformations with perpendicular fluorophenyl groups, suggesting that bulky substituents (e.g., nitro in the target compound) might induce steric hindrance or alter molecular packing .
Modifications to the Piperazine Linker and Methanone Group
Piperazine-Linked Bivalent Ligands
- describes bivalent benzoxazolone/benzothiazolone ligands with extended alkyl chains (e.g., butyl or pentyl) between piperazine and heterocyclic cores. These compounds exhibit yields of 51–53%, higher than the 23% yield for Compound 20 in . The target compound’s shorter linker may limit flexibility but enhance binding specificity .
Methanone vs. Urea Derivatives
- reports urea derivatives (e.g., compounds 11a–11o) with thiazole-piperazine scaffolds. These compounds show molecular weights ranging from 466.2 to 602.2 g/mol (ESI-MS), higher than the calculated ~380 g/mol for the target compound.
Physicochemical and Spectroscopic Properties
Spectral Data
- 1H NMR : Compound 20 () shows aromatic proton shifts at δ 9.16 (s, 1H) and 8.90 (s, 2H), attributed to pyrimidinyl and benzothiazole protons. The target compound’s nitro group may further deshield adjacent protons, shifting signals downfield .
- HRMS : Compound 20 has an [M + Na]+ ion at m/z 487.1523, while the target compound’s calculated molecular weight (~380 g/mol) suggests a distinct fragmentation pattern.
Key Comparative Data Table
Biological Activity
The compound (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 488.58 g/mol. The structure incorporates a piperazine ring linked to a nitrobenzo[d]thiazole moiety and a phenylisoxazole unit, suggesting diverse interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies indicate that compounds featuring similar structural motifs may exhibit:
- Antitumor Activity : The presence of the benzo[d]thiazole and isoxazole moieties suggests potential anticancer properties, possibly through the inhibition of specific kinases or other cancer-related enzymes.
- Neuroprotective Effects : The piperazine component is often associated with neuroactive properties, indicating potential applications in treating neurodegenerative disorders.
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in the following table:
Case Studies and Research Findings
- Antitumor Studies : Research has demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant activity against breast and lung cancer cells, suggesting that our compound may also possess similar effects.
- Neuroprotective Effects : A study examining piperazine derivatives indicated that they could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. This supports the hypothesis that our compound may offer protective benefits in such conditions.
- Antimicrobial Activity : Compounds with similar structures have been reported to inhibit bacterial growth effectively. For example, benzothiazole derivatives have shown promising results against Gram-positive bacteria, indicating potential applications in treating infections.
Q & A
Q. Key Data from Analogous Syntheses
| Step | Yield | Conditions | Reference |
|---|---|---|---|
| Piperazine coupling | 51–53% | DMF, 80°C, 12 h | |
| Methanone conjugation | 40–95% | EDC/HOBt, CH₂Cl₂, RT, 24 h |
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Confirm proton environments (e.g., nitrobenzothiazole aromatic signals at δ 7.5–8.5 ppm) and carbon backbone .
- HRMS : Verify molecular weight (e.g., [M + Na]⁺ peak matching calculated values within 0.001 Da) .
- Elemental Analysis : Validate C, H, N percentages (e.g., theoretical vs. experimental ±0.3%) .
Q. Example from Analogous Compounds
| Parameter | Calculated (C₂₃H₂₀N₄O₃S) | Observed |
|---|---|---|
| Molecular Weight | 456.1410 Da | 456.1411 Da |
| % C | 60.52% | 60.48% |
| % N | 12.27% | 12.25% |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key factors include:
Q. Case Study from Evidence
- In , refluxing with sodium acetate in acetic acid increased yields by 20% compared to room-temperature reactions.
Advanced: How to design in vitro cytotoxicity assays for this compound?
Methodological Answer:
Follow standardized protocols:
- Cell Lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity assessment .
- Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration to avoid solvent toxicity) .
- Endpoint Measurement : Use SRB assays for cell viability or flow cytometry for apoptosis markers .
Q. Example Protocol
| Parameter | Details |
|---|---|
| Incubation Time | 48–72 h |
| Positive Control | CHS-828 (IC₅₀ = 0.1–1 µM) |
| Data Analysis | Dose-response curves (GraphPad) |
Advanced: What analytical methods resolve stability or degradation issues?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (80°C), UV light, or acidic/basic conditions to identify degradation pathways .
- HPLC-PDA : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with acetonitrile/water gradients to separate degradation products .
- UPLC-MS/MS : Characterize degradation products via fragmentation patterns (e.g., m/z 375.72 for thermal degradation) .
Q. Stability Data from Analogous Compounds
| Condition | Degradation Product | Detection Method |
|---|---|---|
| Base Hydrolysis | Amide bond cleavage | HRMS |
| Thermal Stress | Nitro group reduction | UPLC-MS |
Advanced: How to address spectral data contradictions during structural elucidation?
Methodological Answer:
Q. Case Study
- In , discrepancies between calculated and observed ¹³C NMR shifts (±2 ppm) were resolved by confirming solvent effects (CDCl₃ vs. DMSO-d6).
Advanced: What computational strategies predict biological targets or mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets like DPP-4 or Aurora kinases (docking scores ≤ −8.0 kcal/mol indicate strong binding) .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using MOE or Schrödinger .
- MD Simulations : Assess binding stability over 100 ns trajectories (RMSD ≤ 2 Å suggests stable complexes) .
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Aurora-A Kinase | −9.2 | |
| 5-HT3 Receptor | −7.8 |
Q. Notes
- All answers are derived from methodologies in peer-reviewed studies of structurally analogous compounds.
- Experimental parameters (e.g., solvent, temperature) should be adjusted based on the compound’s specific reactivity.
- Contradictions in data (e.g., yield variations) highlight the need for iterative optimization in synthesis and analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
